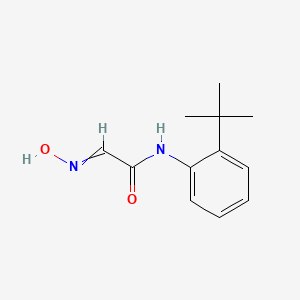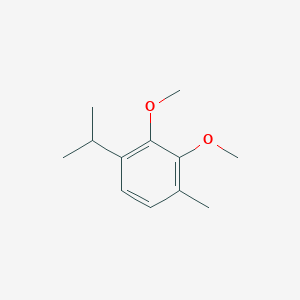
2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves similar Friedel-Crafts alkylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted products . The specific pathways and targets depend on the nature of the substituents introduced during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: Lacks the isopropyl group and has different reactivity.
2,3-Dimethoxy-1-methylbenzene: Similar structure but without the isopropyl group.
4-Isopropyltoluene: Similar structure but lacks the methoxy groups.
Uniqueness
2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene is unique due to the combination of methoxy, methyl, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
57689-23-3 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2,3-dimethoxy-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18O2/c1-8(2)10-7-6-9(3)11(13-4)12(10)14-5/h6-8H,1-5H3 |
Clé InChI |
REQCNFPLPYDNEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



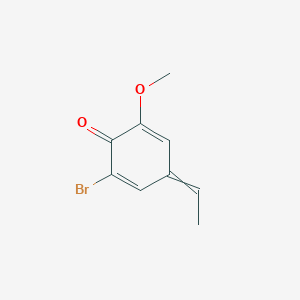

![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
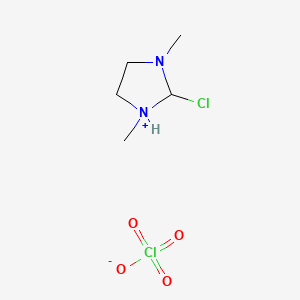

![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)

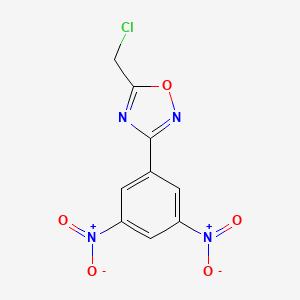
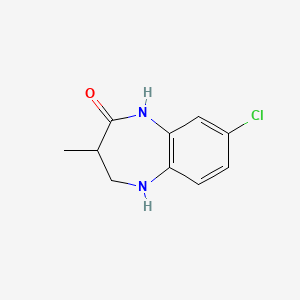
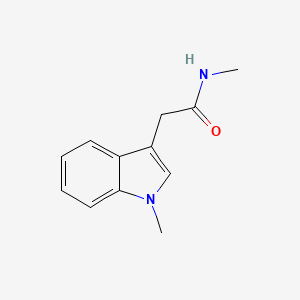
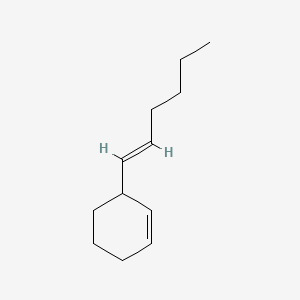
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
